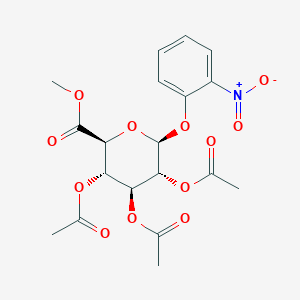
2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester is a chemical compound that is widely used in scientific research. It is a derivative of glucuronic acid and is commonly used as a substrate for the detection of glucuronidase activity in biological samples.
科学的研究の応用
Application in Drug Metabolism Studies
Scientific Field
Biomedical Research - Pharmacokinetics
Application Summary
This compound is pivotal in the exploration of drug reactions and metabolism pathways. It’s used to understand how drugs are metabolized in the body, which is crucial for drug development and safety assessments.
Methods of Application
Researchers typically use this compound as a substrate in assays to measure enzyme activity related to drug metabolism. The compound is introduced to a biological system, and its breakdown products are analyzed using techniques like mass spectrometry or high-performance liquid chromatography (HPLC).
Results Summary
Studies have shown that the compound can provide insights into the pharmacokinetics of drugs, including absorption, distribution, metabolism, and excretion (ADME) profiles. Quantitative data from these studies help in predicting human drug metabolism from in vitro models .
Application in Enzyme Activity Assays
Scientific Field
Biochemistry - Enzymology
Application Summary
The compound serves as a substrate for enzymes like glycosidases, which are involved in breaking down sugars. It’s used to study enzyme kinetics and to screen for enzyme inhibitors.
Methods of Application
In enzyme assays, the compound is mixed with a solution containing the enzyme of interest. The reaction is monitored over time, and the rate of product formation is used to calculate enzyme activity.
Results Summary
The assays yield kinetic parameters such as Vmax (maximum rate) and Km (Michaelis constant), which are essential for understanding enzyme behavior and for identifying potential enzyme inhibitors .
Application in Prodrug Research
Scientific Field
Pharmaceutical Sciences - Drug Development
Application Summary
This compound is often used in the research of prodrugs, which are inactive compounds that are metabolized into active drugs within the body.
Methods of Application
The compound is used in the synthesis of potential prodrugs. Its metabolic conversion into active forms is studied in vitro using liver microsomes or in vivo in animal models.
Results Summary
Research outcomes include the identification of new prodrugs with improved therapeutic profiles, such as better bioavailability or reduced side effects .
Application in Disease Model Studies
Scientific Field
Pathology - Disease Mechanisms
Application Summary
It’s used to model diseases related to enzyme deficiencies, particularly those affecting glycosidase enzymes, to understand disease mechanisms and to develop treatments.
Methods of Application
The compound is used to induce conditions in cell cultures or animal models that mimic enzyme deficiency diseases. Researchers observe the biological effects and test potential therapeutic interventions.
Results Summary
Studies have led to a better understanding of diseases like lysosomal storage disorders and have contributed to the development of enzyme replacement therapies .
Application in Glycosylation Research
Scientific Field
Molecular Biology - Glycobiology
Application Summary
The compound is instrumental in studying glycosylation processes, which involve the attachment of sugars to proteins and lipids, a critical post-translational modification.
Methods of Application
Researchers use the compound to investigate the specificity and mechanism of glycosyltransferases, the enzymes that catalyze glycosylation.
Results Summary
Findings from these studies have implications for understanding cell signaling, protein folding, and immune responses, as well as for the development of glyco-engineered drugs .
Application in Analytical Chemistry
Scientific Field
Analytical Chemistry - Chromatography
Application Summary
This compound is used as a standard in chromatographic methods to help identify and quantify similar compounds in complex biological samples.
Methods of Application
The compound is run through chromatographic systems alongside samples. Its retention time and spectral properties serve as references for compound identification.
Results Summary
The use of this compound as a standard has improved the accuracy and reliability of analytical methods, leading to more precise measurements of biological analytes .
These applications highlight the versatility and importance of 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester in scientific research, contributing to advancements in various fields of study.
Application in Biomedical Research
Scientific Field
Biomedical Research - Drug Development
Application Summary
This compound is crucial for exploring drug reactions, pharmacokinetics, and pharmacodynamics related to drug metabolism pathways. It’s particularly significant in the development of drugs targeting various ailments.
Methods of Application
The compound’s role in drug development is multifaceted. It may be used as a marker in pharmacokinetic studies or as a substrate in biochemical assays to understand drug interactions and metabolic pathways.
Results Summary
The application of this compound in biomedical research has led to advancements in understanding how drugs interact within biological systems, aiding in the creation of more effective and safer pharmaceuticals .
Application in Synthesis of Glycosides
Scientific Field
Organic Chemistry - Synthesis
Application Summary
The compound is used in the synthesis of glycosides of glucuronic, galacturonic, and mannuronic acids. These glycosides have various biological activities and are important in the synthesis of prodrugs and oligosaccharides.
Methods of Application
Synthesis involves activating the anomeric carbon of uronic acids to form O-glycosidic bonds. This process is challenging due to the electron-withdrawing C-5 carboxylic group, requiring specific methodologies for successful glycosidation.
Results Summary
The synthesis of these glycosides is key to creating biologically active compounds that play a role in metabolism and are found in natural products like glycosaminoglycans, pectins, and carrageenans .
Application in Pharmaceutical Research
Scientific Field
Pharmaceutical Sciences - Disease Research
Application Summary
This compound is used in the research of diseases and conditions, often functioning as a prodrug. It’s vital in researching various drug-resistant cancers and inflammatory disorders.
Methods of Application
In disease research, the compound is used to study its conversion into active drugs within the body, particularly focusing on conditions that are challenging to treat with conventional medications.
Results Summary
The research has contributed to the development of new therapeutic strategies for treating complex diseases, including various forms of cancer and chronic inflammatory conditions .
Application in Drug Synthesis for Oncological, Diabetic, and Neurogenic Ailments
Scientific Field
Medicinal Chemistry - Drug Synthesis
Application Summary
The compound’s versatility is showcased in its use for synthesizing drugs for oncological, diabetic, and neurogenic diseases. It’s an enabling component for creating compounds that address these serious health issues.
Methods of Application
The compound is incorporated into synthetic pathways to produce drugs with specific actions against cancer cells, diabetes-related complications, or neurological disorders.
Results Summary
The use of this compound in drug synthesis has led to the creation of novel medications that offer hope for patients suffering from these debilitating conditions .
特性
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO12/c1-9(21)28-14-15(29-10(2)22)17(30-11(3)23)19(32-16(14)18(24)27-4)31-13-8-6-5-7-12(13)20(25)26/h5-8,14-17,19H,1-4H3/t14-,15-,16-,17+,19+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOASCJVNQFYNH-YTGMWSOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-])C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-])C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


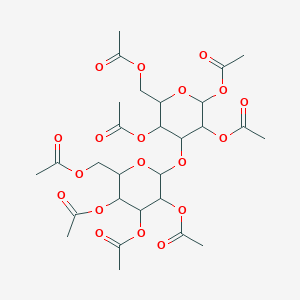
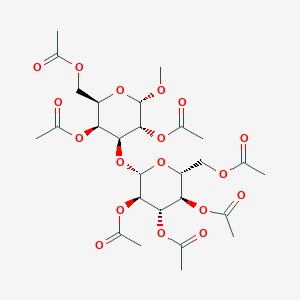
![[(2R,4Ar,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B1139922.png)

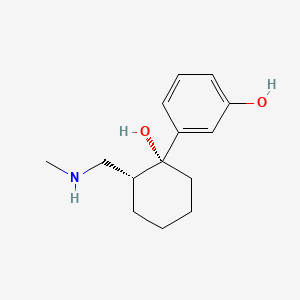

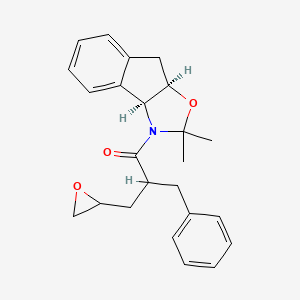


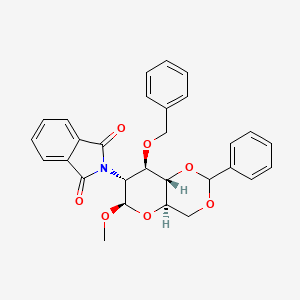
![(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139938.png)
